5-fluoro-1H-indole-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Fluoro-1H-indole-2-carbohydrazide is a chemical compound with the molecular formula C9H8FN3O . It has an average mass of 193.178 Da and a monoisotopic mass of 193.065140 Da . It is used for research and development purposes .
Synthesis Analysis
The synthesis of indole-based analogues, including this compound, commences with the synthesis of the intermediate (I). This intermediate is synthesized by reacting methyl 5-fluoro-1H-indole-2-carboxylate with a mixture of methanolic hydrazine .Molecular Structure Analysis
The molecule is essentially planar . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 1 freely rotating bond . The molecule’s polar surface area is 71 Ų .Physical and Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm³ . Its index of refraction is 1.690, and it has a molar refractivity of 51.0±0.3 cm³ . The compound’s ACD/LogP is -0.06, and its ACD/LogD (pH 5.5) is 0.40 . The polarizability of the compound is 20.2±0.5 10^-24 cm³, and its surface tension is 65.6±3.0 dyne/cm . The molar volume of the compound is 133.6±3.0 cm³ .Mechanism of Action
Target of Action
5-Fluoro-1H-indole-2-carbohydrazide is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
For instance, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have been found to exhibit potent antiviral activity against a broad range of RNA and DNA viruses .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Pharmacokinetics
The electrochemical behavior of indole derivatives has been investigated, which can provide insights into their pharmacokinetic properties .
Result of Action
Indole derivatives have been found to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the redox behavior of indole derivatives varies due to the nature of substitutions in the indole sulfonamide moiety
Biochemical Analysis
Biochemical Properties
5-Fluoro-1H-indole-2-carbohydrazide, like other indole derivatives, has been found to bind with high affinity to multiple receptors, making it useful in the development of new derivatives
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to undergo substitution, mainly at the C3 position, and possess hydrophilic features like a sulfonyl group . This makes them appropriate pharmacophore equivalents for replacing active sites in drug design .
Properties
IUPAC Name |
5-fluoro-1H-indole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-6-1-2-7-5(3-6)4-8(12-7)9(14)13-11/h1-4,12H,11H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDHWGKGJUROAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.